Cupric nitrate

Descripción general

Descripción

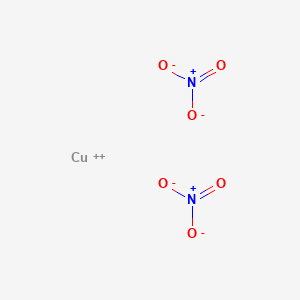

Cupric nitrate, also known as copper(II) nitrate, is an inorganic compound with the chemical formula Cu(NO₃)₂. It typically appears as a blue, crystalline solid and is highly soluble in water and alcohol. This compound is commonly used in various industrial and scientific applications due to its unique properties and reactivity .

Métodos De Preparación

Cupric nitrate can be synthesized through several methods:

Laboratory Preparation: One common method involves reacting copper metal with concentrated nitric acid. This reaction produces this compound, nitrogen dioxide, and water.

Industrial Production: Industrially, this compound can be produced by dissolving copper metal in a mixture of liquid nitrogen dioxide and ethyl acetate, followed by purification through sublimation.

Análisis De Reacciones Químicas

Thermal Decomposition

Copper(II) nitrate decomposes upon heating, yielding copper(II) oxide (CuO), nitrogen dioxide (NO₂), and oxygen (O₂):

This reaction initiates at ~180°C and is critical in ceramic/pigment production .

Reduction by Thiols and H₂S

In biological and environmental contexts, thiols (RSH) and hydrogen sulfide (H₂S) reduce nitrate at Cu(II) centers:

-

Oxygen Atom Transfer :

Sulfenic acid (RSOH) forms alongside copper-bound nitrite . -

Nitric Oxide (NO) Generation :

Subsequent reaction with RSH produces S-nitrosothiols (RSNO) and NO:

H₂S similarly reduces nitrate, releasing NO under mild conditions (pH 7.4, 25°C) .

Electrochemical Reduction to Ammonia

Copper catalysts enable nitrate-to-ammonia conversion at high Faradaic efficiency (FE):

| Catalyst | FE (%) | NH₃ Rate (µg h⁻¹ cm⁻²) | Conditions |

|---|---|---|---|

| V-Cu NAE (defect) | >90 | 7853 ± 242 | −0.3 V vs. RHE |

| Cu NWs | <70 | ~3000 | −0.3 V vs. RHE |

Defect-engineered Cu catalysts outperform pristine Cu due to enhanced nitrate adsorption and hydrogenation .

Electrolysis in Aqueous Solution

In Cu(NO₃)₂ electrolysis (using Cu electrodes):

-

Anode : Nitrate oxidizes to NO gas:

-

Cathode : Cu²⁺ reduces to metallic Cu:

A minimum applied potential of 0.27 V is required to overcome the redox potential difference .

Coordination Chemistry

Copper(II) nitrate forms complexes with diverse ligands. For example:

-

β-diketiminato Complex : [Cl₂NNF6]Cu(κ²-O₂NO) reacts with thiols to form nitrite-bound intermediates and sulfenic acid .

-

Hydrated Forms : Hydrates (e.g., trihydrate Cu(NO₃)₂·3H₂O) exhibit distinct solubility and thermal stability .

Nitration Reactions

With acetic anhydride, Cu(NO₃)₂ facilitates electrophilic nitration of aromatic compounds (e.g., benzene):

Aplicaciones Científicas De Investigación

Catalysis

Cupric nitrate is widely used as a catalyst in various chemical reactions. Its ability to provide alternative reaction pathways with lower activation energy makes it valuable in both industrial and laboratory settings.

| Reaction Type | Role of this compound |

|---|---|

| Oxidation | Acts as an oxidizing agent |

| Nitration | Serves as a nitrating reagent |

| C–H Activation | Facilitates C–H bond activation |

| Rearrangement | Promotes molecular rearrangements |

Recent studies have shown that copper nitrate can replace noble metals in organic synthesis, making it a cost-effective alternative for large-scale preparations .

Organic Synthesis

This compound has gained attention for its role in organic synthesis due to its stability and environmental friendliness. It can be used to synthesize complex organic compounds through various mechanisms such as cyclization and difunctionalization .

Case Study : A study highlighted the use of this compound in synthesizing chiral compounds using asymmetric synthesis techniques, demonstrating its effectiveness in producing functionalized products with high yields .

Dye Production and Pigments

The compound is utilized in producing dyes and pigments for ceramics, glass, and textiles. Its vibrant blue color is particularly sought after in artistic applications.

| Application Area | Specific Use |

|---|---|

| Ceramics | Coloring agents |

| Glass | Pigment for aesthetic qualities |

| Textiles | Dyeing fabric |

The stability of this compound makes it ideal for long-lasting coloration .

Wood Preservation

This compound is employed in wood preservation processes to protect against decay and insect damage. It enhances the durability of wooden structures, making it a common choice in construction and furniture manufacturing.

Impact : The application of this compound-treated wood has shown significant resistance to fungal decay compared to untreated wood, extending the material's lifespan .

Pyrotechnics

In pyrotechnics, this compound contributes to the blue coloration of fireworks. Its ability to produce vibrant colors when combusted makes it a popular choice among pyrotechnicians.

Recent Research Developments

Recent studies have explored innovative uses for this compound beyond traditional applications:

- Antibacterial Films : Research indicates that copper hydroxy nitrate (a derivative) can be used to create antibacterial films for food packaging, demonstrating its potential in enhancing food safety while reducing environmental impact .

- Environmental Remediation : this compound has been investigated for its role in removing pollutants from water sources, showcasing its versatility as an environmental agent .

Mecanismo De Acción

The mechanism of action of cupric nitrate involves its ability to act as an oxidizing agent. In organic synthesis, it facilitates various reactions by accepting electrons from other compounds, thereby oxidizing them . The molecular targets and pathways involved depend on the specific reaction and the compounds being oxidized.

Comparación Con Compuestos Similares

Cupric nitrate can be compared with other copper salts such as:

Cupric Sulfate (CuSO₄): Both this compound and cupric sulfate are used as oxidizing agents and catalysts.

Cupric Chloride (CuCl₂): Cupric chloride is another copper salt used in organic synthesis and as a catalyst.

This compound is unique due to its high solubility in water and alcohol, its strong oxidizing properties, and its versatility in various industrial and scientific applications.

Actividad Biológica

Cupric nitrate, also known as copper(II) nitrate, is a chemical compound with significant biological activity, particularly in the fields of microbiology and medicine. This article explores its antimicrobial properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is an inorganic salt that appears as blue crystals or granules. It is soluble in water and has been utilized in various industrial applications, including as a catalyst and in the synthesis of other copper compounds. Its biological activities have garnered attention due to its potential as an antimicrobial agent.

The antimicrobial activity of this compound is primarily attributed to the release of copper ions (Cu²⁺) upon dissolution. These ions can exert bactericidal effects through several mechanisms:

- Oxidative Stress : Cu²⁺ ions can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells .

- Disruption of Membrane Integrity : Copper ions can interact with bacterial membranes, causing structural damage and cell lysis .

- Enzyme Inhibition : Cu²⁺ can inhibit essential enzymes involved in metabolic processes within bacteria .

Minimum Inhibitory Concentration (MIC)

Recent studies have reported varying MIC values for this compound against different bacterial strains. For example:

- Listeria monocytogenes : MIC of 2 mg/mL.

- Salmonella enterica : MIC of 1.5 mg/mL .

- Antibiotic-resistant strains from wound infections : MIC values ranged from 400 to 2000 µg/mL .

Comparative Antimicrobial Efficacy

A comparative analysis of this compound with other copper compounds reveals its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of various copper salts:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Listeria monocytogenes | 2000 |

| Salmonella enterica | 1500 | |

| Copper Acetate | Staphylococcus aureus | 400 |

| Escherichia coli | 800 | |

| Copper Nanoparticles | Pseudomonas aeruginosa | 10.2 |

Study on Antibacterial Activity

In a study evaluating the antibacterial properties of copper salts against microorganisms isolated from chronic wounds, this compound demonstrated significant efficacy. The results indicated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The study highlighted the potential of this compound as a therapeutic agent in wound management .

Synthesis and Characterization of Copper Nanoparticles

Another research focused on synthesizing green copper nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited enhanced antibacterial activity compared to their bulk counterparts, showcasing zone inhibition values against various pathogens such as E. coli and Staphylococcus aureus ranging from 12.7 mm to 14.7 mm . This suggests that not only does this compound possess inherent antimicrobial properties, but it also serves as a valuable precursor for developing more effective nanomaterials.

Propiedades

IUPAC Name |

copper;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVVROIMIGLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(NO3)2, CuN2O6 | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | copper(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040314 | |

| Record name | Copper nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material., Liquid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Blue-green deliquescent solid; Soluble in water; [Merck Index] Blue deliquescent crystals; Soluble in water; [MSDSonline] | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

137.8 g/100 cc water @ 0 °C, 1270 g/100 cc water @ 100 °C, 100 g/100 cc alcohol @ 12.5 °C, very slightly sol in liq ammonia /Cupric nitrate trihydrate/, 243.7 g/100 cc water @ 0 °C, sol in all proportions in hot water, sol in alcohol /Cupric nitrate hexahydrate/, Sol in water, ethyl acetate, dioxane | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.32 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Large, blue-green, orthorhombic crystals | |

CAS No. |

3251-23-8, 10402-29-6 | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TC879S2ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238.1 °F (USCG, 1999), 255-256 °C | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.